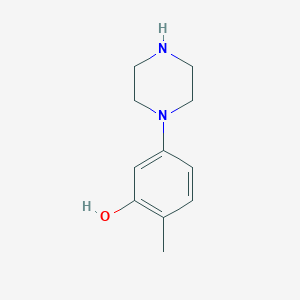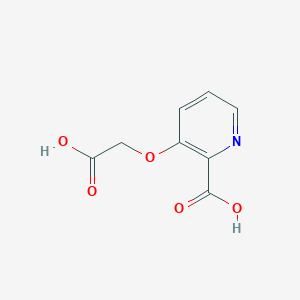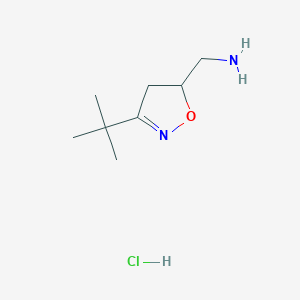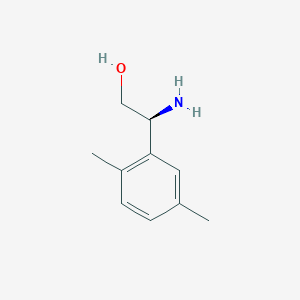![molecular formula C11H7F2NO3S B13612381 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring substituted with a difluorophenoxy group and a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and thiazole derivatives.
Reaction Conditions: The key step involves the formation of the thiazole ring through a cyclization reaction
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .
Análisis De Reacciones Químicas
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,4-difluorophenoxy)-2-methylpropanoic acid and other thiazole derivatives share structural similarities.
Uniqueness: The presence of the difluorophenoxy group and the specific substitution pattern on the thiazole ring confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules .
Propiedades
Fórmula molecular |
C11H7F2NO3S |
|---|---|
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3S/c12-7-2-1-6(3-8(7)13)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16) |
Clave InChI |
IJKYKXRHUVYQCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC2=NC(=CS2)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)






![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)
